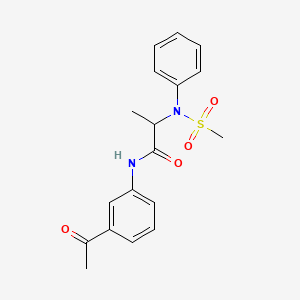

N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Descripción general

Descripción

Synthesis Analysis

Sulfonamide derivatives, including compounds similar to "N1-(3-acetylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide", are synthesized through various methods, including the acylation of sulfonamides. For example, various N-acyl derivatives of model sulfonamides have been synthesized to evaluate potential prodrug forms (Larsen, Bundgaard, & Lee, 1988). Additionally, sulfonamide derivatives have been synthesized via electrochemical and chemical methods, offering insights into diverse synthetic approaches (Khazalpour & Nematollahi, 2015).

Molecular Structure Analysis

The molecular structure and conformation of peptides containing sulfonamide junctions have been determined, providing insights into how these compounds maintain their structure and the significance of the sulphonamide junction in maintaining the peptide backbone folded (Calcagni et al., 2009).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including rearrangement reactions under certain conditions, which can lead to the formation of different compounds. For instance, N-substituted benzenesulfonamide derivatives treated with alkali can undergo rearrangement reactions (Dohmori, 1964).

Aplicaciones Científicas De Investigación

Prodrug Development

Sulfonamide derivatives, including N1-(3-acetylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide, are investigated for their potential as prodrugs. Larsen, Bundgaard, and Lee (1988) explored various N-acyl derivatives of model sulfonamides for their prodrug capabilities, focusing on enzymatic hydrolysis to yield the parent sulfonamide in quantitative amounts. This study indicates the potential of sulfonamide derivatives in enhancing drug solubility and bioavailability (Larsen, Bundgaard, & Lee, 1988).

Synthesis of Novel Compounds

Research by Khazalpour and Nematollahi (2015) demonstrated the synthesis of various sulfonamide derivatives through electrochemical and chemical methods, highlighting the versatility of sulfonamide chemistry in creating diverse molecular structures with potential pharmacological activities (Khazalpour & Nematollahi, 2015).

Enzyme Inhibition and Antioxidant Properties

Danish et al. (2021) synthesized new phenylalanine-based sulfonamides and evaluated their enzyme inhibition and antioxidant potential. This study showcases the therapeutic promise of sulfonamide derivatives in addressing oxidative stress and enzymatic disorders, with one compound exhibiting significant inhibitory activities against acetylcholine esterase, butyrylcholine esterase, and trypsin (Danish et al., 2021).

Crystal Structure Analysis

The crystal structure analysis of sulfonamide derivatives provides insights into their molecular conformations, crucial for understanding their biological activities and designing more effective compounds. For instance, the work on arylsulfonamides by Fernandes et al. (2011) examined the impact of chlorine substitutions on molecular conformation and supramolecular architecture, contributing to the knowledge base on how structural modifications affect compound properties (Fernandes et al., 2011).

Antimicrobial and Antifungal Activities

The study by Danish et al. (2021) on 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes highlights the antimicrobial and antifungal potential of sulfonamide derivatives. This research contributes to the search for new antimicrobial agents in combating resistant strains of bacteria and fungi (Danish et al., 2021).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-(N-methylsulfonylanilino)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13(20(25(3,23)24)17-10-5-4-6-11-17)18(22)19-16-9-7-8-15(12-16)14(2)21/h4-13H,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWNZPSUAQQJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N(C2=CC=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

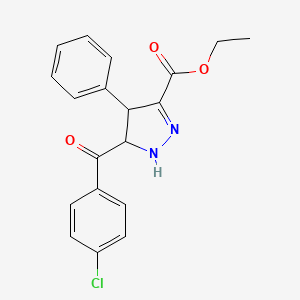

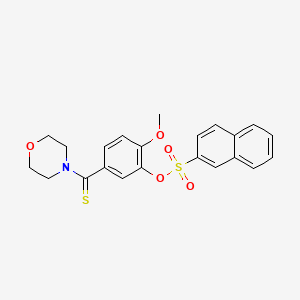

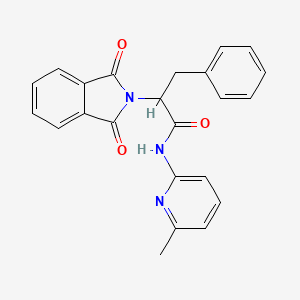

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4018845.png)

![1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4018847.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylpropanamide](/img/structure/B4018851.png)

![2-chloro-4-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4018855.png)

![N-(4-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B4018881.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4018889.png)

![2-methoxy-2-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4018894.png)

![3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018926.png)